REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1C(C)O.[C:14]1(C)C(S(O)(=O)=O)=CC=C[CH:19]=1>C1(C)C=CC=CC=1>[Br:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([CH:14]=[CH2:19])=[CH:9][CH:10]=1
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Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCC1=C(C=CC=C1)C(O)C
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCC1=C(C=CC=C1)C(O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.125 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed under argon atmosphere for 44 hours
|
Duration
|
44 h
|
Type
|
WASH
|
Details
|
The mixture was then washed with 50 mL of water
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting product was then purified by silica gel chromatography with the use of 90% hexane and 10% ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The resulting product was recovered as the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum
|
Name
|
|
Type
|
|
Smiles
|
BrCCCC1=CC=C(C=C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |